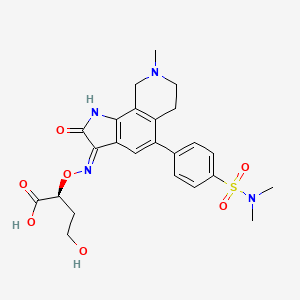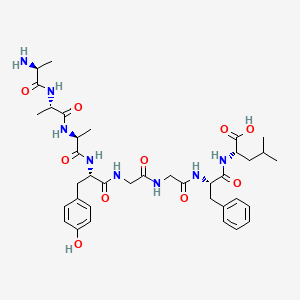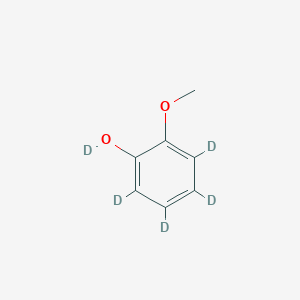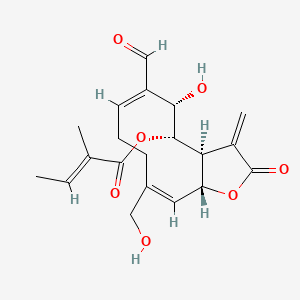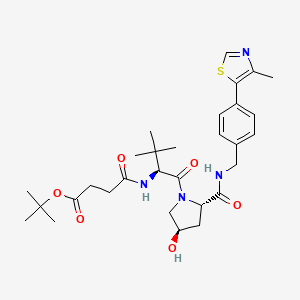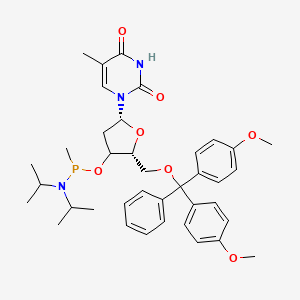
5'-DMTr-T-Methyl phosphonamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-DMTr-T-Methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5’-DMTr-T-Methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphonamidite group to a phosphate group.
Substitution: Replacement of the DMTr group with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and protective group reagents like acetic anhydride . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include oligonucleotides with modified backbones, which are essential for various genetic and molecular biology applications .
Scientific Research Applications
5’-DMTr-T-Methyl phosphonamidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.
Biology: Development of antisense oligonucleotides for gene silencing.
Medicine: Creation of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of diagnostic tools and molecular probes.
Mechanism of Action
The mechanism of action of 5’-DMTr-T-Methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The DMTr group protects the 5’ hydroxyl group, allowing for selective reactions at the 3’ position . The methyl phosphonamidite group is then oxidized to form a stable phosphate linkage, which is crucial for the stability and functionality of the synthesized oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
5’-DMTr-dA(Bz)-Methyl phosphonamidite: Used for the synthesis of adenine-containing oligonucleotides.
5’-DMTr-dC(Ac)-Methyl phosphonamidite: Used for the synthesis of cytosine-containing oligonucleotides.
5’-DMTr-dG(iBu)-Methyl phosphonamidite: Used for the synthesis of guanine-containing oligonucleotides.
Uniqueness
5’-DMTr-T-Methyl phosphonamidite is unique due to its specific application in the synthesis of thymidine-containing oligonucleotides. Its stability and reactivity make it an essential compound for various genetic and molecular biology applications .
Properties
Molecular Formula |
C38H48N3O7P |
|---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1 |
InChI Key |
VWSNRSNBUDOZEA-GOHHCYIFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
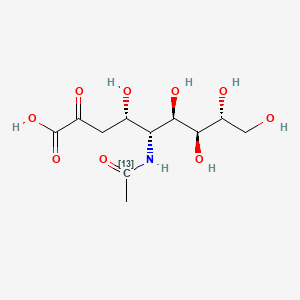

![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
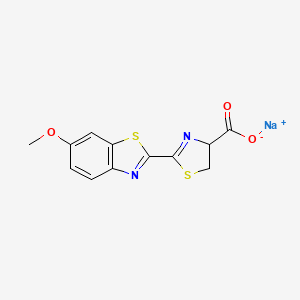
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
